(3S,4S)-3-Hydroxy-4-((2-methoxyethyl)amino)tetrahydrothiophene 1,1-dioxide
CAS No.:
Cat. No.: VC17909902
Molecular Formula: C7H15NO4S
Molecular Weight: 209.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H15NO4S |
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Molecular Weight | 209.27 g/mol |
IUPAC Name | (3S,4S)-4-(2-methoxyethylamino)-1,1-dioxothiolan-3-ol |
Standard InChI | InChI=1S/C7H15NO4S/c1-12-3-2-8-6-4-13(10,11)5-7(6)9/h6-9H,2-5H2,1H3/t6-,7-/m1/s1 |
Standard InChI Key | MCKNDMCUGIAFNF-RNFRBKRXSA-N |
Isomeric SMILES | COCCN[C@@H]1CS(=O)(=O)C[C@H]1O |
Canonical SMILES | COCCNC1CS(=O)(=O)CC1O |
Introduction
Structural and Stereochemical Features
Core Architecture
The compound features a tetrahydrothiophene ring—a saturated five-membered ring containing one sulfur atom—modified at the 1,1-positions with sulfone groups (SO₂) . The sulfone moiety introduces polarity and hydrogen-bonding capacity, influencing solubility and reactivity. At the 3- and 4-positions, stereospecific hydroxyl (-OH) and 2-methoxyethylamino (-NH-CH₂CH₂-OCH₃) groups are present, respectively, with both chiral centers configured in the S orientation .
Table 1: Key Structural Attributes
Property | Description |
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IUPAC Name | (3S,4S)-3-Hydroxy-4-[(2-methoxyethyl)amino]tetrahydrothiophene 1,1-dioxide |
Molecular Formula | C₇H₁₅NO₄S |
Molecular Weight | 209.27 g/mol |
Stereochemistry | (3S,4S) configuration |
Functional Groups | Sulfone (SO₂), hydroxyl (-OH), secondary amine (-NH-), methoxy (-OCH₃) |
Synthesis and Derivatives
Synthetic Pathways
While no direct synthesis route for this compound is documented, analogous compounds suggest a multi-step strategy:
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Ring Formation: Tetrahydrothiophene derivatives are often synthesized via cyclization of thiol-containing precursors or reduction of thiophene .
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Sulfonation: Oxidation of the sulfur atom to a sulfone is typically achieved using hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) .
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Functionalization: The 2-methoxyethylamino group is introduced via nucleophilic substitution or reductive amination. For example, reacting a tetrahydrothiophene epoxide with 2-methoxyethylamine could yield the desired stereochemistry .
Stereochemical Control
The (3S,4S) configuration is critical for biological activity in related compounds. Asymmetric synthesis methods, such as enzymatic resolution or chiral auxiliary-mediated reactions, are likely employed to achieve enantiopurity .
Physicochemical Properties
Predicted Properties
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Boiling Point: Estimated at 410–425°C (predicted using group contribution methods).
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Density: ~1.35–1.40 g/cm³ (similar to sulfolane derivatives).
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Solubility: High polarity due to sulfone and hydroxyl groups suggests solubility in polar solvents (e.g., water, DMSO).
Spectroscopic Characterization
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IR Spectroscopy: Peaks at 1150–1300 cm⁻¹ (S=O stretching), 3300–3500 cm⁻¹ (-OH and -NH stretching) .
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NMR:
Comparative Analysis with Analogous Compounds
Table 2: Comparison with Key Analogs
Future Research Directions
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Pharmacological Screening: Evaluate bioactivity in kinase or protease inhibition assays.
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Synthetic Optimization: Develop enantioselective routes to improve yield and purity.
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Computational Modeling: Predict binding affinities using molecular docking simulations.
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